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molecular formula C16H17BrN2O2S B8532273 1-(4-Bromophenyl)-4-(phenylsulfonyl)piperazine

1-(4-Bromophenyl)-4-(phenylsulfonyl)piperazine

Cat. No. B8532273
M. Wt: 381.3 g/mol
InChI Key: JMHBVIIARHLSHY-UHFFFAOYSA-N
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Patent
US08431563B2

Procedure details

A 500 mL round-bottomed flask was charged with 1-(4-bromophenyl)piperazine (10.00 g, 41.5 mmol, Combi-Blocks, San Diego, Calif.) and 100 mL of CH2Cl2. To this was slowly added triethylamine (6.94 mL, 49.8 mmol) and benzenesulfonyl chloride (6.15 mL, 47.7 mmol). After 15 min at room temperature, the mixture was diluted with water (100 mL) and layers were separated. The organics were dried (MgSO4) and concentrated. The resulting solid was slurried with diethyl ether (200 mL) to give 1-(4-bromophenyl)-4-(phenylsulfonyl)piperazine (15.00 g) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
6.94 mL
Type
reactant
Reaction Step Two
Quantity
6.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.C(Cl)Cl.C(N(CC)CC)C.[C:24]1([S:30](Cl)(=[O:32])=[O:31])[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:13][CH2:12][N:11]([S:30]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)(=[O:32])=[O:31])[CH2:10][CH2:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)N1CCNCC1
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.94 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
6.15 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1CCN(CC1)S(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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